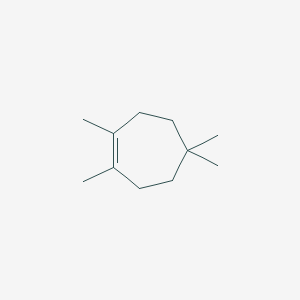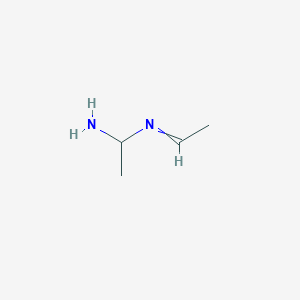![molecular formula C15H19O6- B14340163 3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate CAS No. 93491-59-9](/img/structure/B14340163.png)
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane core. Such structures are often found in various bioactive natural products and drug candidates, making them of significant interest in the fields of organic chemistry and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and do not require harsh reagents or extreme temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger batches, ensuring consistent enantioselectivity, and implementing purification processes to achieve the desired product quality.
化学反应分析
Types of Reactions
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and catalysis.
Biology: Its bioactive properties are of interest in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored in medicinal chemistry, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of 3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic core and functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions enable the compound to modulate biological pathways and exert its effects .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[2.1.1]hexane derivatives: These compounds have a smaller bicyclic core and different chemical properties.
Uniqueness
3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
93491-59-9 |
|---|---|
分子式 |
C15H19O6- |
分子量 |
295.31 g/mol |
IUPAC 名称 |
3-(2-prop-2-enoyloxypropoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H20O6/c1-3-11(16)21-8(2)7-20-15(19)13-10-5-4-9(6-10)12(13)14(17)18/h3,8-10,12-13H,1,4-7H2,2H3,(H,17,18)/p-1 |
InChI 键 |
CLTQKGUEAVJWDA-UHFFFAOYSA-M |
规范 SMILES |
CC(COC(=O)C1C2CCC(C2)C1C(=O)[O-])OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


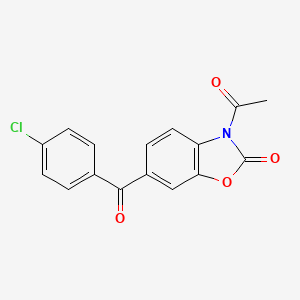
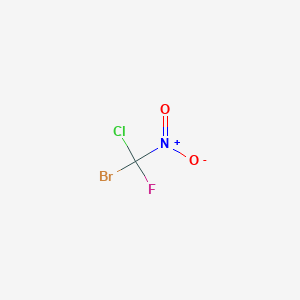
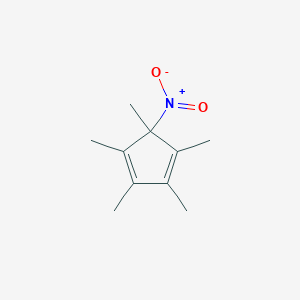
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
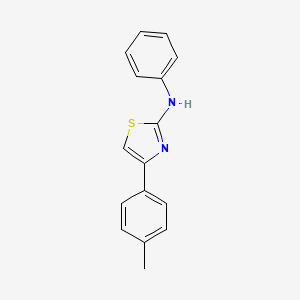
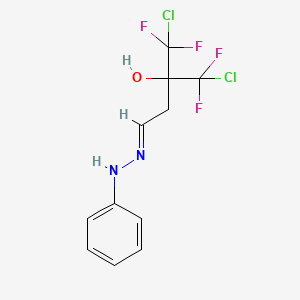
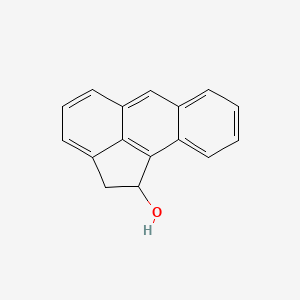
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

